molecular formula C20H29N3O B13101776 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one

Cat. No.: B13101776
M. Wt: 327.5 g/mol
InChI Key: KTHROGQUWJWPME-UHFFFAOYSA-N
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Description

1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one is a pyrazole-derived compound characterized by a tert-butyl group at the 1-position of the pyrazole ring, methyl substituents at the 3- and 5-positions, and an aminophenylbutanone moiety. Its crystallographic refinement and structural analysis would typically employ tools like SHELXL for small-molecule refinement and WinGX/ORTEP for visualization .

Properties

Molecular Formula

C20H29N3O

Molecular Weight

327.5 g/mol

IUPAC Name

1-[4-[(1-tert-butyl-3,5-dimethylpyrazol-4-yl)methylamino]phenyl]butan-1-one

InChI

InChI=1S/C20H29N3O/c1-7-8-19(24)16-9-11-17(12-10-16)21-13-18-14(2)22-23(15(18)3)20(4,5)6/h9-12,21H,7-8,13H2,1-6H3

InChI Key

KTHROGQUWJWPME-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=CC=C(C=C1)NCC2=C(N(N=C2C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole ring, introduction of the tert-butyl group, and coupling with the phenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The primary applications of this compound revolve around its potential therapeutic effects:

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is implicated in metabolic syndrome disorders including type 2 diabetes and obesity. The inhibition of this enzyme can help manage conditions related to insulin resistance and hypertension .
  • CNS Disorders : There is evidence suggesting that pyrazole derivatives may be beneficial in treating central nervous system disorders. The compound could potentially aid in managing cognitive impairments and conditions like Alzheimer's disease due to its pharmacological profile that influences neurotransmitter systems .

Potential for Drug Development

The unique structural features of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one position it as a candidate for drug development:

Feature Description
Target Enzymes Potential inhibition of 11β-HSD1
Therapeutic Areas Metabolic syndrome, CNS disorders
Mechanism of Action Modulation of enzymatic pathways involved in glucose metabolism and neuroprotection
Research Status Preliminary studies suggest efficacy; further research required

Mechanism of Action

The mechanism of action of 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights into methodologies for comparative analysis can be inferred from the tools described:

Structural Comparison

Pyrazole derivatives are often compared based on:

Aromatic system geometry : The pyrazole ring’s planarity and substituent positions (3,5-dimethyl) affect electronic properties, which can be analyzed via SHELXL-refined crystallographic data .

Linker flexibility: The butanone-phenyl-amino linker may confer conformational flexibility relative to rigid analogs (e.g., benzene-linked pyrazoles).

Crystallographic and Computational Tools

  • SHELX suite : Critical for refining bond lengths, angles, and displacement parameters. For example, SHELXL’s improved constraints (post-2008 updates) enable precise comparison of similar compounds’ thermal motion and hydrogen-bonding networks .
  • WinGX/ORTEP : Used to visualize anisotropic displacement ellipsoids and molecular packing, aiding in identifying steric clashes or packing efficiencies that differentiate analogs .

Hypothetical Data Table

While specific data are unavailable, a generalized comparison framework might include:

Compound Molecular Weight (g/mol) Crystallographic R-factor Key Substituents
Target Compound ~343.5 Not reported tert-Butyl, 3,5-dimethyl, butanone
Analog A (3-methylpyrazole) ~265.2 0.042 (SHELXL-refined) Methyl, hydrogen, ketone
Analog B (benzene-linked pyrazole) ~310.4 0.038 (ORTEP-visualized) Phenyl, no tert-butyl

Research Findings and Limitations

SHELX in Structural Studies : The compound’s refinement would benefit from SHELXL’s robust handling of twinned data and high-resolution structures, though its functional properties (e.g., bioactivity) remain unaddressed in the evidence .

Gaps in Evidence: No direct pharmacological or synthetic data are provided. Comparative solubility, stability, or binding affinity data would typically require experimental or computational studies beyond crystallography.

Biological Activity

The compound 1-(4-(((1-(tert-Butyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)amino)phenyl)butan-1-one , often referred to as a derivative of pyrazole, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N4C_{17}H_{24}N_{4}, with a molecular weight of approximately 288.40 g/mol. The structure features a tert-butyl group and a pyrazole ring, which are known to influence biological activity significantly.

Biological Activity Overview

Research indicates that compounds containing pyrazole derivatives exhibit various biological activities, including:

  • Anticancer Activity : Pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers.
  • Antimicrobial Properties : Certain pyrazole derivatives display activity against various bacterial and fungal strains.

Anticancer Activity

A significant focus has been on the anticancer properties of this compound. In vitro studies reveal that it exhibits cytotoxic effects against several cancer cell lines. For example, derivatives similar to the target compound have shown IC50 values ranging from 2.76 µM to 9.27 µM against various human tumor cell lines, indicating potent antitumor activity ( ).

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of a related pyrazole derivative on human cancer cell lines:

Cell Line IC50 (µM)
Human Colon Adenocarcinoma2.76
Human Ovarian Adenocarcinoma9.27
Human Renal Cancer1.143

These findings suggest that modifications to the pyrazole structure can enhance its anticancer efficacy ( ).

The mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : Pyrazole derivatives are known to inhibit enzymes such as cyclooxygenases (COX), which play a role in inflammation and cancer progression.
  • Induction of Apoptosis : Some studies suggest that these compounds may induce programmed cell death in cancer cells through various signaling pathways.

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer activity, this compound has also been studied for its anti-inflammatory and antimicrobial properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and exhibit antibacterial activity against specific strains ( ).

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